2-amino-4-(pyridin-3-ylmethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-AMINO-4-(3-PYRIDYLMETHYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7(4H,6H)-DIONE is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-(3-PYRIDYLMETHYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7(4H,6H)-DIONE typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-AMINO-4-(3-PYRIDYLMETHYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7(4H,6H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-PYRIDYLMETHYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Thiazolo[5,4-d]pyrimidine: Shares the thiazole and pyrimidine rings but differs in the position of fusion.
Uniqueness: 2-AMINO-4-(3-PYRIDYLMETHYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7(4H,6H)-DIONE is unique due to its specific substitution pattern and the presence of both amino and pyridylmethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9N5O2S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-amino-4-(pyridin-3-ylmethyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C11H9N5O2S/c12-10-14-8-7(19-10)9(17)15-11(18)16(8)5-6-2-1-3-13-4-6/h1-4H,5H2,(H2,12,14)(H,15,17,18) |
InChI Key |
MRRGZLVABSSPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=C(C(=O)NC2=O)SC(=N3)N |
Origin of Product |
United States |
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